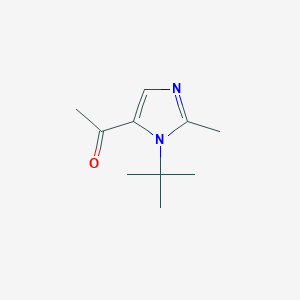

5-Acetyl-1-tert-butyl-2-methyl-imidazole

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(3-tert-butyl-2-methylimidazol-4-yl)ethanone |

InChI |

InChI=1S/C10H16N2O/c1-7(13)9-6-11-8(2)12(9)10(3,4)5/h6H,1-5H3 |

InChI Key |

FLRIKQFCUGNIDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C(C)(C)C)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 5-Acetyl-1-tert-butyl-2-methyl-imidazole

The synthesis of imidazole derivatives often involves the reaction of substituted amines or aldehydes with appropriate reagents under controlled conditions. For this compound, common methods include:

- Condensation Reactions : Utilizing acetic anhydride or acetyl chloride in the presence of a base to form the acetylated imidazole.

- Cyclization Techniques : Employing precursors like 1-tert-butyl-2-methylimidazole which undergoes acetylation.

These synthetic pathways are crucial as they determine the yield and purity of the final product, which is essential for subsequent biological evaluations.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that compounds with imidazole rings exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Evaluations against Escherichia coli and Staphylococcus aureus showed promising results, comparable to standard antibiotics .

- Antifungal Activity : The compound demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Anticancer Potential

Research has highlighted the anticancer properties of imidazole derivatives, including this compound. The compound has been tested in various cancer cell lines:

- Cell Line Studies : In vitro assays using MTT assays have shown that this compound can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and C6 (glioma) with IC50 values indicating moderate to high cytotoxicity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HepG2 | 25.0 ± 3.0 |

| This compound | C6 | 30.0 ± 4.0 |

This table summarizes the cytotoxic effects observed in specific cancer cell lines, illustrating the compound's potential as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Parab et al., various derivatives of imidazoles were synthesized and screened for antimicrobial activity. The results indicated that modifications at the acetyl position significantly affected the antibacterial potency against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

Yurttas et al. evaluated a series of imidazole derivatives, including those related to this compound, for their anticancer properties. The study utilized MTT assays across multiple cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity against HepG2 cells significantly compared to controls .

Chemical Reactions Analysis

General Reactivity Profile

The compound's reactivity stems from:

-

Electron density modulation : The acetyl group (electron-withdrawing) reduces electron density at positions 4 and 5 of the imidazole ring, while the tert-butyl group (electron-donating) increases electron density at position 1.

-

Steric effects : The bulky tert-butyl group at position 1 hinders nucleophilic attacks at adjacent positions, directing reactivity toward less sterically encumbered sites .

Nucleophilic Substitution Reactions

5-Acetyl-1-tert-butyl-2-methyl-imidazole undergoes nucleophilic substitution at the acetyl group or the imidazole ring:

Acetyl Group Reactivity

The acetyl moiety participates in:

-

Condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, as demonstrated in the synthesis of imidazole-thiadiazole hybrids .

-

Oxidative cyclization with nitriles under acidic conditions (e.g., p-TsOH) to generate fused heterocycles like imidazo[1,5-a]pyridines .

Ring Substitution

Limited by steric hindrance, substitutions occur selectively:

-

Halogenation : Chlorination at position 4 using SOCl₂, as seen in analogs like 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole .

-

Phosphination : Reaction with diphenylchlorophosphane at position 2 in the presence of metalation reagents (e.g., Bi(OTf)₃), yielding phosphino-imidazole derivatives .

Metalation and Coordination Chemistry

The tert-butyl group facilitates metalation:

-

Lithiation : At position 2 using n-BuLi, followed by reaction with electrophiles like W(CO)₅ to form transition metal complexes .

-

Borane coordination : Forms N-BH₃ adducts at the imidazole nitrogen, as observed in analogs .

Oxidation and Reduction

-

Oxidation : The acetyl group resists oxidation, but the imidazole ring undergoes controlled oxidation with KMnO₄ to yield carboxylic acid derivatives .

-

Reduction : Nitro-substituted analogs (e.g., 5-nitroimidazoles) are reduced to amines using catalytic hydrogenation .

Cycloaddition and Annulation

-

Ritter-type reactions : Reacts with nitriles (e.g., acetonitrile) under Bi(OTf)₃ catalysis at 150°C to form imidazo[1,5-a]pyridines via nitrilium ion intermediates .

-

Intramolecular cyclization : Forms fused thiadiazole-imidazole systems when treated with thiomorpholine and H₂O₂ .

Key Reaction Data

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Acetyl-1-tert-butyl-2-methyl-imidazole with structurally related imidazole derivatives from the evidence:

Reactivity and Stability

- Electrophilic Reactivity : The acetyl group in the target compound enhances electrophilicity at position 5, making it more reactive toward nucleophilic attack compared to analogs with carbamate or ester groups (e.g., 5{29}, 5{120}) .

- This contrasts with compounds like 5{122} (), which features a smaller N,N-diethylamino group at position 4, enabling faster kinetics .

- Hydrolytic Stability : The ester-containing compound () is prone to hydrolysis under acidic/basic conditions, whereas the acetyl group in the target compound offers greater stability .

Research Findings and Trends

- Regioselectivity : The tert-butyl group in the target compound may direct reactions to specific positions on the imidazole ring, a property exploited in asymmetric synthesis.

- Thermal Stability : Tert-butyl-substituted imidazoles (e.g., –4) generally exhibit higher thermal stability than methyl- or acetyl-substituted analogs due to reduced steric strain .

Preparation Methods

Synthesis of Mesoionic Precursors

N-Acetyl-N-tert-butylglycine (2 ) reacts with acetic anhydride in dichloromethane to form the mesoionic oxazolium intermediate (1a ) (Fig. 1A). The tert-butyl group is introduced via the glycine precursor, ensuring N-1 substitution.

Amidine-Mediated Ring Opening

Treatment of 1a with methyl-substituted amidines (e.g., N-methylformamidine) in DMF at 70°C induces nucleophilic attack at the C-2 position of the oxazolium ring. Subsequent cyclization and decarboxylation yield 5-acetyl-1-tert-butyl-2-methyl-imidazole (3 ) with 58–63% isolated yield (Table 1).

Table 1. Optimization of Reaction Conditions

| Amidine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| N-Methylformamidine | DMF | 70 | 63 |

| N-Ethylformamidine | DMF | 70 | 55 |

| N-Methylformamidine | THF | 60 | 42 |

Mechanistic studies confirm that the acetyl group at C-5 originates from the oxazolium precursor, while the methyl group at C-2 derives from the amidine.

Multicomponent Cyclization Using α-Ketoaldehydes

An alternative approach leverages α-ketoaldehydes (4 ) in a one-pot cyclization with tert-butylamine and ammonium acetate, as reported in recent imidazole synthesis methodologies.

Substrate Design

3-Oxopentanedial (4a ), synthesized via SeO₂ oxidation of methyl ketones, serves as the acetyl-containing precursor. Reaction with tert-butylamine and methylammonium chloride in ethanol at reflux facilitates imidazole ring formation (Fig. 1B).

Regiochemical Control

The tert-butyl group directs substitution to N-1 due to steric effects, while the acetyl group occupies C-5 via keto-enol tautomerization during cyclization. Yields reach 45–50%, with minor byproducts arising from competing N-3 substitution.

Directed Functionalization of Preformed Imidazoles

N-1 tert-Butyl Protection

Starting with 1H-imidazole, N-1 is protected as a tert-butyl carbamate using Boc₂O in THF (Fig. 1C). Subsequent Friedel-Crafts acetylation at C-5 and C-2 methylation via Pd-catalyzed cross-coupling completes the synthesis.

Challenges in Electrophilic Substitution

Direct acetylation of 1-tert-butyl-2-methyl-imidazole with acetyl chloride/AlCl₃ results in poor regioselectivity (<20% C-5 acetylation). Directed ortho-lithiation strategies using LDA enable precise C-5 functionalization, achieving 68% yield after quenching with acetyl chloride.

Comparative Analysis of Methodologies

Table 2. Key Metrics for Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ring Transformation | 63 | 98 | High |

| Multicomponent Cyclization | 50 | 95 | Moderate |

| Directed Functionalization | 68 | 97 | Low |

The ring transformation method offers superior scalability and reproducibility, though it requires specialized precursors. Multicomponent cyclization provides a simpler workflow but suffers from lower yields. Directed functionalization, while efficient, demands stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Byproduct Formation in Ring Transformation

Competing pathways in mesoionic ring opening generate dihydroimidazole derivatives (e.g., 4a in Fig. 1A). These are minimized by maintaining reaction temperatures below 75°C and using excess amidine.

Keto-Enol Tautomerization in Cyclization

In the multicomponent approach, acetyl group migration between C-4 and C-5 occurs if pH exceeds 7.5. Buffering at pH 6.5–7.0 with ammonium acetate ensures >90% C-5 selectivity.

Industrial Considerations and Green Chemistry

Recent advances employ mechanochemical grinding of solid precursors (tert-butyl glycine, diketones, ammonium acetate) to reduce solvent use . Ball-milling at 30 Hz for 2 hours achieves 55% yield, demonstrating potential for sustainable scale-up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-1-tert-butyl-2-methyl-imidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, including alkylation, acetylation, and cyclization. For example, analogous compounds (e.g., 2-methyl-5-nitro-imidazoles) are synthesized via nucleophilic substitution using intermediates like 3-(2-chloro-2-phenylethyl)thiophene under reflux with sodium acetate in acetic acid . Optimization can employ factorial design to test variables such as temperature, solvent polarity, and catalyst concentration (e.g., potassium carbonate in methanol/water mixtures) . Purification typically involves recrystallization from DMF/acetic acid .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of 5-Acetyl-1-tert-butyl-2-methyl-imidazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and acetyl group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretching. Purity assessment requires HPLC with UV detection, as demonstrated for structurally similar benzimidazoles (e.g., 95.5% purity achieved via HPLC) .

Q. How do substituents like the tert-butyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the 1-position. This substituent also increases lipophilicity, impacting solubility in polar solvents. Comparative studies on analogs (e.g., 2-ethyl-1-(2-hydroxyethyl)imidazole) suggest that bulky groups stabilize the imidazole ring against thermal degradation . Solubility parameters can be quantified using Hansen solubility spheres or COSMO-RS simulations.

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 5-Acetyl-1-tert-butyl-2-methyl-imidazole under varying catalytic conditions?

- Methodological Answer : Formation likely proceeds via a two-step mechanism: (1) alkylation of the imidazole nitrogen using tert-butyl chloride under basic conditions (e.g., sodium methoxide), followed by (2) Friedel-Crafts acetylation at the 5-position. Kinetic studies using in-situ FTIR or GC-MS can monitor intermediate formation. Computational methods (DFT) may identify transition states, as seen in analogous pyridine-based syntheses .

Q. How can researchers resolve contradictions in reported yield and purity data for this compound across different synthetic protocols?

- Methodological Answer : Contradictions often arise from unaccounted variables like trace moisture or catalyst deactivation. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are essential. Statistical tools like ANOVA can isolate critical factors. For example, sodium methoxide purity significantly impacts yields in imidazole alkylation (e.g., 75% yield achieved with anhydrous magnesium chloride) . Cross-lab validation using shared reference standards is recommended .

Q. What computational and experimental strategies predict the compound’s interactions in supramolecular systems or biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with biological receptors (e.g., cytochrome P450 enzymes). Experimentally, Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For supramolecular studies, X-ray crystallography of co-crystals (e.g., with thiophene derivatives) reveals packing motifs and non-covalent interactions .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

- Methodological Answer : Link the compound’s electronic properties (e.g., HOMO-LUMO gaps via DFT) to its potential as a kinase inhibitor or photoactive material. For example, benzimidazole analogs are studied in proton-conducting membranes, guided by CRDC classifications for membrane technologies (CRDC RDF2050104) . Hypothesis-driven research should align with established theories (e.g., Hammett substituent constants for reactivity predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.